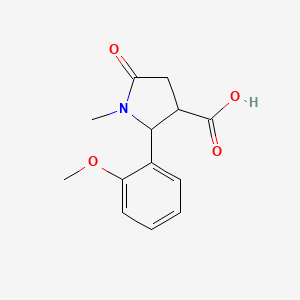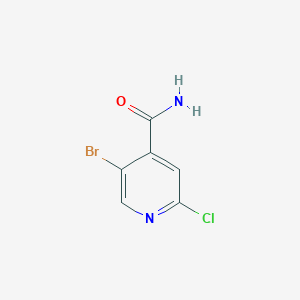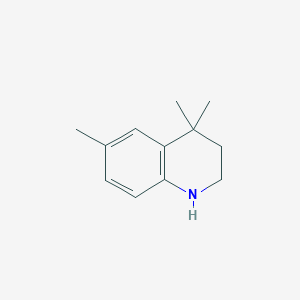
4,4,6-Trimetil-1,2,3,4-tetrahidroquinolina
Descripción general
Descripción
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core with three methyl groups attached. Two of the methyl groups are attached to the same carbon atom (the 4-position), and the third methyl group is attached to the 6-position .Physical And Chemical Properties Analysis
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is a liquid under normal conditions .Aplicaciones Científicas De Investigación
Propiedades neuroprotectoras en la enfermedad de Parkinson
6-Hidroxi-2,2,4-trimetil-1,2,3,4-tetrahidroquinolina (HTHQ), un derivado de 4,4,6-Trimetil-1,2,3,4-tetrahidroquinolina, se ha encontrado que demuestra propiedades neuroprotectoras en la enfermedad de Parkinson experimental . El compuesto mejora el sistema antioxidante, normaliza la actividad de las chaperonas y suprime la apoptosis . Se encontró que disminuye significativamente el estrés oxidativo en ratas con enfermedad de Parkinson .
Propiedades antioxidantes
HTHQ tiene propiedades antioxidantes que afectan el funcionamiento del sistema antioxidante, la actividad de las enzimas generadoras de NADPH y las chaperonas, y el nivel de los procesos apoptóticos en ratas con enfermedad de Parkinson inducida por rotenona .
Propiedades antiinflamatorias
HTHQ alivia el estrés oxidativo y la inflamación mediada por NF-κB en ratas con enfermedad de Parkinson experimental . La disminución del estrés oxidativo debido a HTHQ condujo a una reducción en el contenido de ARNm de citocinas proinflamatorias y la actividad de mieloperoxidasa, acompañando la disminución en la expresión del factor NF-κB .
Mejora en la coordinación motora
HTHQ promueve una mejora en las puntuaciones de coordinación motora y aumenta los niveles de tirosina hidroxilasa, mientras que los cambios histopatológicos en el tejido cerebral de los animales experimentales se atenuaron .
Uso potencial en la terapia de la enfermedad de Alzheimer
El quelante de metales clioquinol puede prevenir la oxidación del cobre en los fibriles de β-amiloide, lo que puede ser útil para diseñar y desarrollar nuevos fármacos para la terapia de la enfermedad de Alzheimer .
Indicación de riesgo de toxicidad para el desarrollo
Los derivados de TMQ utilizados como ligandos se pueden usar como un indicador del riesgo de toxicidad para el desarrollo para los derivados hidroxilados correspondientes de TMQ diseñados .
Safety and Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using protective gloves and eye/face protection .
Mecanismo De Acción
Target of Action
Similar compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been studied for their neuroprotective properties .
Mode of Action
It’s worth noting that quinoline derivatives, in general, have been suggested to function as powerful antioxidants .
Result of Action
Related compounds have been shown to decrease oxidative stress, recover antioxidant enzyme activities, and inhibit apoptosis processes .
Análisis Bioquímico
Biochemical Properties
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions, particularly those involving oxidative stress and neuroprotection. It interacts with several enzymes and proteins, including NADPH-generating enzymes and antioxidant enzymes. These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative damage. The compound’s ability to enhance the activity of these enzymes suggests its potential as a therapeutic agent in conditions characterized by oxidative stress .
Cellular Effects
The effects of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, which play pivotal roles in cellular defense mechanisms. Additionally, it modulates the activity of chaperone proteins, thereby reducing protein aggregation and apoptosis .
Molecular Mechanism
At the molecular level, 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the activation of antioxidant pathways and inhibition of pro-apoptotic signals. The compound’s interaction with NADPH-generating enzymes enhances the cellular redox status, while its modulation of chaperone activity helps maintain protein homeostasis. These molecular interactions collectively contribute to the compound’s neuroprotective properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy can diminish with prolonged exposure to light and air. Long-term studies have shown that the compound maintains its neuroprotective effects over extended periods, although its potency may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At lower doses, the compound exhibits significant neuroprotective effects without noticeable toxicity. At higher doses, it can induce adverse effects, including oxidative stress and cellular damage. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is involved in several metabolic pathways, primarily those related to oxidative stress and antioxidant defense. It interacts with enzymes such as NADPH oxidase and superoxide dismutase, which are crucial for maintaining cellular redox balance. The compound’s influence on these pathways can alter metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to transport proteins .
Subcellular Localization
The subcellular localization of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in antioxidant defense. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Propiedades
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKAHMCUWYYTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696049 | |
| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32640-96-3 | |
| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


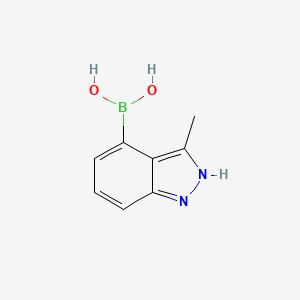
![4-[3-(4-Methylpiperidin-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1452261.png)
![2-Chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1452265.png)

![7-Hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1452267.png)

![N2-[(Benzyloxy)carbonyl]glutaminyltyrosine](/img/structure/B1452270.png)
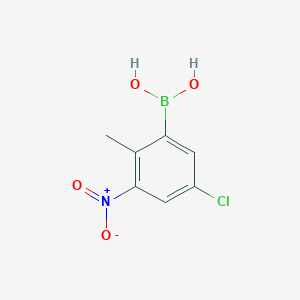


![ethyl 3-[(4-ethylpiperazin-1-yl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B1452278.png)
![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)
